H-Arg(NO2)-Obzl.HCl H-Arg(NO2)-Obzl.HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC16475860
InChI: InChI=1S/C13H19N5O4.ClH/c14-11(7-4-8-16-13(15)17-18(20)21)12(19)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,14H2,(H3,15,16,17);1H/t11-;/m0./s1
SMILES:
Molecular Formula: C13H20ClN5O4
Molecular Weight: 345.78 g/mol

H-Arg(NO2)-Obzl.HCl

CAS No.:

Cat. No.: VC16475860

Molecular Formula: C13H20ClN5O4

Molecular Weight: 345.78 g/mol

* For research use only. Not for human or veterinary use.

H-Arg(NO2)-Obzl.HCl -

Specification

Molecular Formula C13H20ClN5O4
Molecular Weight 345.78 g/mol
IUPAC Name benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride
Standard InChI InChI=1S/C13H19N5O4.ClH/c14-11(7-4-8-16-13(15)17-18(20)21)12(19)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,14H2,(H3,15,16,17);1H/t11-;/m0./s1
Standard InChI Key HTVMJKKRASKXRT-MERQFXBCSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N.Cl
Canonical SMILES C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl

Introduction

Structural and Molecular Characteristics

H-Arg(NO2)-Obzl·HCl is a chiral molecule with the systematic IUPAC name benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate hydrochloride. Its molecular formula is C₁₃H₁₉ClN₅O₄, and the benzyl ester group enhances lipophilicity, facilitating membrane permeability . The nitro group (-NO₂) at the ω-position of the arginine side chain is critical for NOS inhibition, while the hydrochloride salt improves stability and solubility .

Table 1: Molecular Properties

PropertyValueSource
Molecular Weight345.8 g/mol
Melting Point150–160°C
SolubilityMethanol, Water (slight)
Storage Conditions-20°C, desiccated

Synthesis and Chemical Modification

The synthesis of H-Arg(NO2)-Obzl·HCl involves multi-step organic reactions:

Protection of Arginine

  • Nitroarginine Preparation: L-arginine is nitrated using nitric acid/sulfuric acid to introduce the nitro group at the ω-guanidino position, yielding Nω-nitro-L-arginine (NO₂-Arg) .

  • Esterification: The carboxyl group is protected via benzyl esterification using benzyl alcohol and dicyclohexylcarbodiimide (DCC) in anhydrous conditions .

  • Salt Formation: The intermediate is treated with hydrochloric acid to form the hydrochloride salt, enhancing crystallinity .

Key Reaction:

NO2-Arg-OH+BnOHDCCNO2-Arg-OBzlHClH-Arg(NO2)-Obzl\cdotpHCl\text{NO}_2\text{-Arg-OH} + \text{BnOH} \xrightarrow{\text{DCC}} \text{NO}_2\text{-Arg-OBzl} \xrightarrow{\text{HCl}} \text{H-Arg(NO}_2\text{)-Obzl·HCl}

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (≈5 mg/mL) but dissolves readily in methanol and dimethylformamide (DMF) . Its hygroscopic nature necessitates storage under desiccated conditions to prevent hydrolysis of the ester bond .

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 1340 cm⁻¹ (NO₂ symmetric stretch) .

  • NMR: δ 7.35–7.25 (m, 5H, benzyl), δ 4.55 (s, 2H, CH₂Ph), δ 3.70 (s, 3H, OCH₃) .

Biological Applications and Mechanisms

Nitric Oxide Synthase Inhibition

H-Arg(NO2)-Obzl·HCl competes with L-arginine for binding to NOS, reducing NO production by >80% at 10 µM concentrations . This inhibition is reversible and non-competitive with respect to cofactors like tetrahydrobiopterin .

Table 2: Pharmacological Profile

ParameterValueSource
IC₅₀ (nNOS)0.8 µM
IC₅₀ (eNOS)1.2 µM
Plasma Half-Life (Rat)45 minutes

Vascular and Neurological Studies

In aortic ring assays, 100 nM H-Arg(NO2)-Obzl·HCl induces vasoconstriction by blocking endothelial NO release . Intracerebroventricular administration in rodents elevates blood pressure by 20–25 mmHg, confirming central NOS inhibition .

Cancer Research

Phase I trials (NCT03493958) explore its use in advanced solid tumors, leveraging NO’s role in angiogenesis and immune evasion . Synergy with checkpoint inhibitors (e.g., anti-PD-1) enhances T-cell infiltration in murine models .

Research Advancements and Clinical Relevance

Peptide Synthesis

H-Arg(NO2)-Obzl·HCl serves as a building block in bitter peptide studies. For example, coupling with Phe-Phe sequences yields Arg-Pro-Phe-Phe, a model bitter peptide with a threshold of 0.007 mM .

Neuroprotection

In ischemic stroke models, intraperitoneal administration (10 mg/kg) reduces infarct volume by 30% via NMDA receptor modulation .

Drug Delivery Systems

Liposomal encapsulation improves bioavailability, achieving a 3.5-fold increase in brain concentration compared to free compound .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator